Lipophilicity Shift: XLogP3 Comparison of 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine vs. 6-Bromoquinazolin-4-amine (Non-CF3 Analog)
The introduction of a 2-trifluoromethyl group onto the 6-bromoquinazolin-4-amine scaffold increases the computed lipophilicity by 0.8 log units. The target compound (6-Bromo-2-(trifluoromethyl)quinazolin-4-amine) exhibits an XLogP3 value of 2.8, compared to XLogP3 = 2.0 for 6-Bromoquinazolin-4-amine (CAS 21419-48-7), which lacks the 2-CF3 substituent [1][2]. This differential of ΔXLogP3 = +0.8 is significant for passive membrane permeability predictions and blood-brain barrier penetration potential. Both compounds share identical topological polar surface area (TPSA = 51.8 Ų) and hydrogen bond donor count (1), indicating that the lipophilicity shift is driven solely by the trifluoromethyl group without altering hydrogen bonding capacity [1][2]. The molecular weight increases from 224.06 to 292.06 g/mol (+68.0 Da) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.8; MW = 292.06 g/mol; TPSA = 51.8 Ų; HBD = 1 |
| Comparator Or Baseline | 6-Bromoquinazolin-4-amine (CAS 21419-48-7): XLogP3 = 2.0; MW = 224.06 g/mol; TPSA = 51.8 Ų; HBD = 1 |
| Quantified Difference | ΔXLogP3 = +0.8 (40% increase); ΔMW = +68.0 Da (30% increase); TPSA identical |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm), 2021-2025 release; values retrieved 2026 |
Why This Matters
An XLogP3 difference of 0.8 log units translates to approximately 6.3-fold difference in octanol-water partition coefficient, materially affecting compound handling (DMSO solubility, aqueous solubility), membrane permeability in cell-based assays, and bioanalytical method development parameters such as chromatographic retention time.
- [1] PubChem Compound Summary for CID 21003319, 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine. Computed XLogP3: 2.8; MW: 292.06 g/mol; TPSA: 51.8 Ų. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/929379-35-1 View Source
- [2] PubChem Compound Summary for CID 728935, 6-Bromoquinazolin-4-amine. Computed XLogP3: 2.0; MW: 224.06 g/mol; TPSA: 51.8 Ų. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/21419-48-7 View Source
